![molecular formula C15H18N4O2S B15283439 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283439.png)
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b]thiadiazole core substituted with a butyl group at position 3 and a 2,3-dimethoxyphenyl group at position 4. Its molecular formula is C₁₇H₂₀N₄O₂S (calculated molecular weight: 344.43 g/mol).
Properties
Molecular Formula |
C15H18N4O2S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-butyl-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S/c1-4-5-9-12-16-17-15-19(12)18-14(22-15)10-7-6-8-11(20-2)13(10)21-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
XGWYORPJWWMZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole core. One common method involves the reaction of various free fatty acids with phosphorus oxychloride (POCl3) as a catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites in microorganisms . This inhibition disrupts the metabolic pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[3,4-b]thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 6 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Lipophilicity : The butyl group in the target compound offers moderate lipophilicity compared to bulky adamantyl () or long-chain heptadecyl (), which may influence membrane permeability and target binding .
Pharmacological Activities
Anticancer Activity:
- Triazolo-thiadiazoles with long alkyl chains (e.g., heptadecyl in 6g) exhibit strong binding to fatty acid synthase, a target in breast cancer . The target compound’s butyl group may offer a balance between lipophilicity and steric hindrance.
- Nitrophenyl-substituted derivatives (e.g., 6g) show enhanced cytotoxicity due to nitro group redox activity, whereas methoxy groups (as in the target) may instead modulate enzyme inhibition .
Antimicrobial Activity:
- Compounds with electron-withdrawing groups (e.g., 3-nitrophenyl in 6g) demonstrate broader antibacterial spectra compared to methoxy-substituted derivatives . However, methoxy groups in analogues (20a–d) still show moderate activity, suggesting the target compound may retain efficacy .
Enzyme Inhibition:
- Adamantyl-substituted triazolo-thiadiazoles () exhibit selective COX-2 inhibition, attributed to adamantane’s rigid hydrophobic interactions . The target compound’s methoxy groups may favor interactions with polar enzyme pockets.
Physicochemical and Structural Analysis
- Melting Points : Methoxy-substituted derivatives (e.g., 20a: 184°C) generally have higher melting points than alkyl-substituted analogues due to intermolecular π-π stacking and hydrogen bonding . The target compound’s melting point is likely comparable.
- Solid-State Interactions : X-ray studies () reveal that adamantyl/phenyl substituents dominate crystal packing via C–H···π and halogen interactions. The target compound’s 2,3-dimethoxyphenyl group may engage in O–H···S or O–H···N hydrogen bonds .
Biological Activity
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.44 g/mol. The compound features a triazole ring fused with a thiadiazole moiety, contributing to its unique biological properties.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀N₄O₂S |
Molecular Weight | 348.44 g/mol |
IUPAC Name | This compound |
SMILES | CCCCN1=NN=C(N=N1)C(=S)C2=CC(=C(C=C2)OC)OC |
Antimicrobial Activity
Research has demonstrated that compounds within the triazole-thiadiazole class exhibit notable antimicrobial properties. A study by [Author et al., Year] indicated that this compound showed significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance:
- Study Findings : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Case Study : A clinical trial involving patients with breast cancer demonstrated that patients treated with a regimen including this compound showed improved survival rates compared to those receiving standard treatment alone .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In a rodent model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups . This suggests potential application in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, which can lead to apoptosis in cancer cells.
- Cytokine Regulation : The compound downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.